4-(3-Bromopropyl)piperidine hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H17Br2N |
|---|---|
Molecular Weight |
287.04 g/mol |
IUPAC Name |
4-(3-bromopropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H16BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H |
InChI Key |
NNPXDOJMXIRRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCBr.Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 Bromopropyl Piperidine Hydrobromide and Analogues
Strategic Approaches to the Piperidine (B6355638) Core
The construction of the piperidine ring is a well-explored area of heterocyclic chemistry, with numerous strategies developed to achieve high yields and stereocontrol. These methods range from classical cyclization reactions to modern catalytic protocols.
Cyclization Reactions in Piperidine Formation
Intramolecular cyclization is a primary strategy for forming the piperidine ring. nih.gov These reactions involve the formation of a carbon-nitrogen bond to close a linear precursor. A variety of reaction types can be employed to achieve this transformation, including reductive amination, aza-Michael reactions, and metal-catalyzed cyclizations. nih.govacs.org For instance, an electroreductive cyclization using imines and terminal dihaloalkanes has been successfully demonstrated for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov In this method, the imine is reduced at a cathode to generate a radical anion, which then reacts with the dihaloalkane, leading to cyclization. beilstein-journals.org This electrochemical approach offers a green alternative to traditional methods that may use toxic reagents or harsh conditions. beilstein-journals.orgnih.gov
Another powerful approach is the N-sulfonyliminium ion-triggered cyclization, which can be catalyzed by Lewis acids like scandium (III) triflate to activate sulfonamides for condensation with aldehydes, initiating the ring-closing process. usm.edu
| Cyclization Method | Description | Key Features |
| Reductive Amination | Intramolecular reaction between an amine and an aldehyde or ketone within the same molecule, followed by reduction. | Forms C-N bond and closes the ring in one pot. |
| Aza-Michael Reaction | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile. | Efficient for forming six-membered rings. nih.gov |
| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Palladium, Gold) to catalyze the intramolecular amination of alkenes or alkynes. | Allows for enantioselective synthesis. nih.gov |
| Electroreductive Cyclization | Cathodic reduction of an imine generates a radical anion that reacts with a dihaloalkane to form the ring. | Avoids toxic reagents; can be performed in flow microreactors. beilstein-journals.orgnih.gov |
Hydrogenation and Reduction Protocols for Nitrogen Heterocycles
The catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and atom-economical methods for synthesizing the piperidine scaffold. chemrxiv.orgchemrxiv.org This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. However, the aromatic stability and catalyst-poisoning ability of pyridines present challenges. chemrxiv.orgchemrxiv.org
Homogeneous catalysts, particularly those based on iridium and rhodium, have proven highly effective. An iridium(III)-catalyzed ionic hydrogenation process allows for the reduction of a wide array of substituted pyridines under mild conditions. chemrxiv.orgchemrxiv.org A key advantage of this method is its tolerance of reduction-sensitive functional groups, such as nitro, azido, and bromo groups. chemrxiv.orgchemrxiv.org Similarly, electrocatalytic hydrogenation using carbon-supported rhodium catalysts has achieved quantitative conversion of pyridine to piperidine with high current efficiency under mild conditions. nih.govacs.org
Heterogeneous catalysts are also widely used, especially in industrial applications. Bimetallic catalysts have shown enhanced activity, with pyridine conversion reaching 99% with 99% selectivity for piperidine under relatively mild conditions (60°C, 70 atm H₂). abo.fi
| Catalyst System | Substrate | Key Advantages | Yield |
| Iridium(III) Complex | Substituted Pyridines | Tolerates sensitive groups (bromo, nitro, etc.), scalable. chemrxiv.orgchemrxiv.org | High to Excellent |
| Rhodium on Carbon (Electrocatalytic) | Pyridine | Mild conditions, high energy efficiency. nih.govacs.org | Quantitative |
| Bimetallic Nanoparticles | Pyridine | High conversion and selectivity under mild conditions. abo.fi | 99% |
Radical-Mediated Cyclization in Piperidine Synthesis
Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and allowing for the construction of complex poly-substituted rings. nih.govrsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.
One modern strategy involves photoredox catalysis, where an organic photoredox catalyst, upon excitation with light, initiates the formation of an aryl radical from a linear aryl halide precursor. nih.gov This radical then undergoes regioselective cyclization to furnish the piperidine scaffold. nih.gov This method avoids the use of toxic reagents like tin hydrides, which were traditionally used in radical-chain mechanisms. nih.gov
Alternatively, α-aminoalkyl radicals can be generated and cyclized onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org Cobalt(II) catalysts have been used for the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields. nih.gov These radical-based methods are powerful tools for creating diverse piperidine structures. nih.gov
Functionalization of the Bromopropyl Side Chain
Once the 4-substituted piperidine core is established, the next crucial step is the introduction and specific placement of the bromine atom on the propyl side chain.
Introduction of Bromine via Hydrobromination
The most direct method for converting a hydroxyl group to a bromide is through reaction with a hydrogen halide, such as hydrogen bromide (HBr). chemistrysteps.comucalgary.ca The synthesis of 4-(3-Bromopropyl)piperidine (B13504648) would typically proceed from a precursor like 4-(3-hydroxypropyl)piperidine. The reaction involves the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). sciencemadness.orgmasterorganicchemistry.com The bromide ion then acts as a nucleophile, displacing the water molecule to form the alkyl bromide. ucalgary.ca
The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alcohol. chemistrysteps.com For a primary alcohol, such as in 4-(3-hydroxypropyl)piperidine, the reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com To facilitate the reaction, HBr can be used as an aqueous solution or generated in situ from an alkali bromide salt (e.g., sodium bromide) and a strong, non-oxidizing acid like sulfuric or phosphoric acid. sciencemadness.orgyoutube.com
General Reaction Scheme: Piperidine-CH₂CH₂CH₂-OH + HBr → Piperidine-CH₂CH₂CH₂-Br + H₂O
This reaction is typically carried out under reflux conditions. sciencemadness.org The use of excess acid helps to drive the equilibrium towards the formation of the alkyl bromide. chemistrysteps.com
Regioselective Bromination Techniques
Regioselectivity in the context of forming the 3-bromopropyl side chain refers to the specific placement of the bromine atom at the terminal (C3) position of the propyl group. When starting from 4-(3-hydroxypropyl)piperidine, the hydrobromination reaction described above is inherently regioselective. The hydroxyl group is already at the desired terminal position, and the Sₙ2 substitution simply replaces it with a bromine atom without rearrangement. chemistrysteps.commasterorganicchemistry.com
For substrates where a C-H bond must be functionalized directly, radical bromination is a common method. cecri.res.in Reagents like N-bromosuccinimide (NBS), often used with a radical initiator, can selectively brominate benzylic or allylic positions. organic-chemistry.org However, for a simple alkyl chain, achieving high regioselectivity can be more challenging. Two-phase electrolysis represents an advanced technique where bromine is generated electrochemically in an aqueous phase and reacts with the organic substrate in a separate phase, which can lead to high regioselectivity for side-chain bromination of alkyl aromatic compounds. cecri.res.in In the case of synthesizing 4-(3-Bromopropyl)piperidine, the most practical and regioselective approach remains the functional group interconversion from a pre-installed terminal alcohol.
Precursor Utilization and Conversion Strategies
The efficient construction of the 4-(3-bromopropyl)piperidine scaffold relies on the strategic selection of precursors and the application of effective conversion methodologies. Two prominent pathways involve the use of bromoalkylamines and the functional group transformation of piperidine alcohols.
Synthesis from Bromoalkylamines
The synthesis of piperidine derivatives through the cyclization of bromoalkylamines represents a fundamental approach in heterocyclic chemistry. This strategy typically involves the intramolecular nucleophilic substitution of a terminal bromine atom by a primary or secondary amine. The formation of the six-membered piperidine ring is governed by factors such as reaction conditions and the nature of the substituents on the alkyl chain and the amine.
One conceptual approach to 4-(3-Bromopropyl)piperidine could involve a precursor such as a di-bromoalkylamine. For instance, the reaction of a primary amine with a 1,5-dihalopentane derivative can lead to the formation of the piperidine ring. A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be achieved under microwave irradiation in an alkaline aqueous medium, offering an efficient and environmentally friendly alternative to traditional methods.
While a direct synthesis of 4-(3-Bromopropyl)piperidine hydrobromide from a specific bromoalkylamine precursor is not extensively detailed in readily available literature, the principles of intramolecular cyclization of haloamines provide a valid theoretical pathway. The reaction would likely proceed via the formation of a secondary amine intermediate followed by an internal SN2 reaction to yield the piperidine ring.
Derivations from Piperidine Alcohols
A more versatile and widely documented approach to this compound involves the conversion of a readily available piperidine alcohol precursor, namely 4-(3-hydroxypropyl)piperidine. This method leverages the well-established chemistry of converting alcohols to alkyl bromides.
The synthesis of the precursor, 4-(3-hydroxypropyl)piperidine, can be accomplished through various standard organic synthesis techniques. Once obtained, the hydroxyl group can be substituted with a bromine atom. Common reagents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with HBr, for example, involves the protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.
Synthesis of a suitable piperidine precursor (e.g., through reduction of a corresponding pyridine derivative).
Functionalization at the 4-position to introduce a 3-hydroxypropyl side chain.
Conversion of the terminal hydroxyl group to a bromide.
Formation of the hydrobromide salt.
This route offers the advantage of building upon a pre-formed piperidine ring, allowing for greater control over the final structure.
Optimization and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of efficient, sustainable, and environmentally benign processes. The synthesis of this compound and its analogues can be significantly improved by incorporating green chemistry principles, such as the use of microwave-assisted synthesis, careful solvent selection, and stereochemical control.
Microwave-Assisted Synthesis of Bromoalkyl Compounds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved purity of the desired products. The application of microwave irradiation in the synthesis of bromoalkyl compounds, including the precursors to 4-(3-Bromopropyl)piperidine, can offer significant advantages over conventional heating methods.
The key benefits of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times. For instance, the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been shown to be highly efficient under microwave irradiation. This technology can be applied to both the cyclization step in the bromoalkylamine route and the conversion of piperidine alcohols to the corresponding bromides. The use of microwave energy can also enable reactions to be carried out in greener solvents or even under solvent-free conditions, further enhancing the environmental credentials of the synthetic process.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | High | Low |
| Yield | Often moderate | Often higher |
| By-product Formation | Can be significant | Often reduced |
| Solvent Usage | Typically requires high-boiling point solvents | Can be performed in lower-boiling point or greener solvents |
Solvent Selection and Reaction Efficiency
The choice of solvent plays a critical role in the efficiency and outcome of a chemical reaction. In the synthesis of this compound, solvent selection can influence reaction rates, yields, and the ease of product isolation. The principles of green chemistry advocate for the use of solvents that are non-toxic, biodegradable, and have a low environmental impact.
For the conversion of piperidine alcohols to bromoalkylpiperidines, the choice of solvent can affect the solubility of reagents and the stability of intermediates. Similarly, in the cyclization of bromoalkylamines, the polarity of the solvent can influence the rate of the intramolecular nucleophilic substitution. The ideal solvent should facilitate the desired reaction while minimizing side reactions and allowing for straightforward purification of the product. The use of greener solvents, such as water, ethanol, or ionic liquids, is increasingly being explored as a means to reduce the environmental footprint of pharmaceutical manufacturing.
The efficiency of a reaction is not solely dependent on the solvent but also on other parameters such as temperature, concentration, and the presence of catalysts. A holistic approach to process optimization involves the careful consideration of all these factors to achieve the highest possible yield and purity with the minimal environmental impact.
Stereochemical Control in Piperidine Synthesis
Many biologically active molecules containing a piperidine ring are chiral, and their pharmacological activity is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance.
Several strategies have been developed for the stereoselective synthesis of substituted piperidines. These include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with a pre-defined stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions, such as asymmetric hydrogenation of pyridine derivatives or asymmetric cyclization reactions.
Diastereoselective Reactions: Taking advantage of existing stereocenters in a molecule to control the formation of new stereocenters. For example, the reduction of a substituted piperidone can lead to the formation of a specific diastereomer of the corresponding piperidinol.
The application of these methods allows for the synthesis of enantiomerically pure or enriched piperidine analogues, which is crucial for the development of selective and effective therapeutic agents. The ability to control stereochemistry is a key aspect of modern drug discovery and development, and its application to the synthesis of 4-(3-Bromopropyl)piperidine analogues opens up possibilities for creating novel and more potent pharmaceutical compounds.
Table 2: Common Strategies for Stereochemical Control in Piperidine Synthesis
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Synthesis of a piperidine alkaloid from a chiral amino acid. |
| Asymmetric Hydrogenation | Using a chiral catalyst to hydrogenate a prochiral pyridine derivative. | Enantioselective synthesis of a 2-substituted piperidine. |
| Diastereoselective Reduction | Reducing a ketone on a chiral piperidine precursor. | Formation of a specific diastereomer of a hydroxypiperidine. |
| Chiral Auxiliary | Attaching a chiral group to the substrate to direct a reaction stereoselectively. | Asymmetric alkylation of a piperidine derivative. |
Process Chemistry and Scalability for Production
The industrial-scale synthesis of this compound is primarily governed by the principles of process chemistry, which emphasize safety, efficiency, cost-effectiveness, and environmental sustainability. The transition from laboratory-scale synthesis to large-scale production necessitates a thorough evaluation and optimization of reaction parameters to ensure consistent product quality and high yields.
The most common synthetic route to this compound involves the N-alkylation of piperidine with a suitable three-carbon building block. A prevalent method utilizes 1,3-dibromopropane as the alkylating agent. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, thus driving the equilibrium towards the product.
Key Considerations for Scalable Synthesis:
Several critical factors must be addressed when scaling up the synthesis of this compound:
Solvent Selection: The choice of solvent is critical for reaction kinetics, product solubility, and ease of downstream processing. Solvents commonly used for N-alkylation reactions include polar aprotic solvents like acetonitrile and dimethylformamide (DMF), as well as alcohols or even water, depending on the specific process conditions. For large-scale production, factors such as solvent toxicity, cost, and recyclability are of paramount importance.
Reaction Conditions Optimization: Temperature, pressure, and reaction time are key parameters that need to be carefully controlled to maximize yield and minimize the formation of impurities. The exothermic nature of the N-alkylation reaction requires an efficient heat management system in large reactors to prevent runaway reactions.
Control of Impurities: A significant challenge in the synthesis of this compound is the potential for over-alkylation, leading to the formation of the quaternary ammonium (B1175870) salt, 1,1-bis(3-bromopropyl)piperidinium bromide. The formation of this and other by-products must be minimized through careful control of stoichiometry and reaction conditions.
Work-up and Product Isolation: The isolation and purification of the final product on a large scale can be challenging. The process typically involves quenching the reaction, separating the product from the reaction mixture, and purification through crystallization or other techniques. The choice of purification method depends on the desired purity of the final product and the economic viability of the process.
Process Optimization and Yield Improvement:
To enhance the efficiency and scalability of the synthesis, various process optimization strategies can be employed. These may include:
Statistical Design of Experiments (DoE): This powerful tool can be used to systematically investigate the effects of multiple process variables on the reaction outcome, allowing for the identification of optimal reaction conditions.
Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring of critical process parameters can provide a deeper understanding of the reaction kinetics and help in maintaining consistent product quality.
Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer several advantages, including improved heat and mass transfer, enhanced safety, and higher throughput.
The following data tables provide representative examples of reaction parameters that could be considered for the scalable synthesis of this compound.
Table 1: Representative Reaction Parameters for N-Alkylation of Piperidine
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Reactants | Piperidine, 1,3-dibromopropane | Piperidine, 1,3-dibromopropane |
| Stoichiometry (Piperidine:Dibromopropane) | 1:1.2 to 1:1.5 | Optimized for minimal over-alkylation (e.g., slight excess of piperidine) |
| Solvent | Acetonitrile, DMF | Toluene, Isopropanol, or other cost-effective and recoverable solvents |
| Base | Potassium carbonate, Triethylamine (B128534) | Sodium carbonate, Potassium carbonate |
| Temperature | 60-80 °C | Optimized for reaction rate and impurity profile (e.g., 70-90 °C) |
| Reaction Time | 4-8 hours | Monitored by in-process controls (e.g., HPLC) to determine endpoint |
| Typical Yield | 70-85% | >80-90% (optimized process) |
Table 2: Scalability Considerations and Potential Solutions
| Challenge | Potential Solution |
| Exothermic Reaction | Use of jacketed reactors with efficient cooling systems, controlled addition of reactants. |
| Impurity Formation (Over-alkylation) | Precise control of stoichiometry, temperature, and reaction time. Use of a slight excess of piperidine. |
| Product Isolation and Purification | Development of a robust crystallization process for selective isolation of the desired product. Use of anti-solvents to improve crystallization yield. |
| Solvent Recovery | Implementation of distillation and other solvent recovery techniques to reduce waste and improve process economics. |
| Process Safety | Thorough process hazard analysis (PHA), implementation of appropriate safety measures to handle flammable solvents and corrosive reagents. |
By addressing these process chemistry and scalability challenges, the large-scale production of this compound can be achieved in a safe, efficient, and economically viable manner, ensuring a consistent supply of this important chemical intermediate.
Chemical Transformations and Derivatization Strategies Involving 4 3 Bromopropyl Piperidine Hydrobromide
Reactivity of the Bromine Atom as an Electrophilic Center
The propyl chain terminating in a bromine atom is a key functional group of the molecule. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the halogen, making it an electrophilic center susceptible to attack by nucleophiles. This reactivity is primarily exploited through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions with Various Nucleophiles
The primary alkyl bromide moiety of 4-(3-bromopropyl)piperidine (B13504648) readily undergoes nucleophilic substitution, typically via an SN2 mechanism. This reaction involves the displacement of the bromide ion by a wide variety of nucleophiles, leading to the formation of a new covalent bond. For these reactions to proceed efficiently, the piperidine (B6355638) nitrogen is often protected, for example as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from acting as a competing nucleophile.
A significant application of this reaction is in the synthesis of more complex piperidine derivatives. For instance, the reaction of N-Boc-4-(3-bromopropyl)piperidine with another piperidine molecule (acting as a nitrogen nucleophile) can yield 4-(3-(piperidin-4-yl)propyl)piperidine derivatives. nih.gov This core structure can be further modified, demonstrating the utility of the bromopropyl group as a linker.
The versatility of this reaction is highlighted by the range of nucleophiles that can be employed, as summarized in the table below.
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
| Amine | Piperidine, Ammonia (B1221849) | Secondary/Tertiary Amine |
| Azide | Sodium Azide | Alkyl Azide |
| Thiol | Sodium Thiolate | Thioether |
| Alkoxide/Phenoxide | Sodium Methoxide, Sodium Phenoxide | Ether |
| Cyanide | Sodium Cyanide | Nitrile |
| Carboxylate | Sodium Acetate | Ester |
This table represents common nucleophilic substitution reactions applicable to primary alkyl bromides.
Applications in Carbon-Carbon Bond Formation
While less commonly documented for this specific molecule compared to nucleophilic substitution with heteroatoms, the alkyl bromide group is a suitable precursor for carbon-carbon bond formation. pitt.edu These reactions are fundamental in organic synthesis for building molecular complexity. researchgate.net
One of the most established methods for this transformation is the Grignard reaction. adichemistry.com Treatment of 4-(3-bromopropyl)piperidine (with a protected nitrogen) with magnesium metal in an ether solvent would generate the corresponding Grignard reagent, an organomagnesium halide. adichemistry.comgoogle.com This powerful carbon nucleophile can then react with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new C-C bonds, leading to alcohols or carboxylic acids, respectively. nih.gov
Other modern cross-coupling reactions, which are central to pharmaceutical synthesis, could also be applied. chemistry.coachnih.gov For example, in Suzuki or Negishi coupling reactions, the alkyl bromide can participate in a catalytic cycle with a palladium or nickel catalyst to couple with organoboron or organozinc reagents. These methods allow for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, attaching aryl, vinyl, or other alkyl groups to the propyl side chain.
Transformations at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic and basic center. After neutralization of the hydrobromide salt, this nitrogen atom can readily participate in a variety of bond-forming reactions.
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen of the piperidine ring can be readily functionalized through N-alkylation and N-acylation. researchgate.netnih.gov N-acylation is a common strategy, not only to synthesize final products but also for introducing protecting groups. The reaction with di-tert-butyl dicarbonate (B1257347) or Boc-anhydride, for example, yields 1-Boc-4-(3-bromopropyl)piperidine, a stable intermediate where the less reactive nitrogen is protected, allowing for selective reaction at the alkyl bromide terminus. chemicalbook.com
Further N-acylation reactions can be performed on more complex derivatives. For example, after coupling two piperidine units via the bromopropyl chain, the newly formed secondary amine can be acylated with various substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) to produce a library of amide derivatives. nih.gov This approach has been used to synthesize compounds with potential antileukemic activity. nih.gov
N-alkylation can be achieved by reacting the piperidine nitrogen with other alkyl halides. To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reagents, must be carefully controlled. researchgate.net
| Reaction Type | Reagent Example | Base/Catalyst Example | Resulting Moiety |
| N-Acylation | Benzoyl chloride | Triethylamine | N-Benzoylpiperidine |
| N-Boc Protection | Di-tert-butyl dicarbonate | N/A | N-Boc-piperidine |
| N-Alkylation | Methyl Iodide | Potassium Carbonate | N-Methylpiperidine |
This table summarizes common reactions at the piperidine nitrogen.
Formation of Quaternary Ammonium Salts
Quaternary ammonium salts (QAS) are molecules where the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge. youtube.com 4-(3-Bromopropyl)piperidine is an ideal precursor for the synthesis of a specific class of QAS known as spirocyclic ammonium salts through an intramolecular reaction.
When the piperidine nitrogen is free to act as a nucleophile, it can attack the electrophilic carbon at the other end of the 3-bromopropyl chain. This intramolecular N-alkylation, or cyclization, results in the formation of a new five-membered pyrrolidine (B122466) ring fused to the piperidine ring at the nitrogen atom. whiterose.ac.uknih.gov The product of this reaction is a spiro[4.5]decane heterocyclic system, specifically a 1-azaspiro[4.5]decan-1-ium bromide salt (often named as a spiro[piperidine-1,1'-pyrrolidinium] bromide). This type of intramolecular cyclization is a powerful strategy for creating rigid, three-dimensional molecular scaffolds. doaj.orgnih.govrsc.org
Intermolecular quaternization is also possible. If the piperidine nitrogen is first converted to a tertiary amine via N-alkylation (as described in 3.2.1), it can then be reacted with another alkyl halide to form an acyclic quaternary ammonium salt. researchgate.netsrce.hr
Modifications to the Piperidine Ring System
Direct chemical modification of the saturated carbon framework of the piperidine ring in 4-(3-bromopropyl)piperidine is a challenging and less common derivatization strategy. The C-H bonds of the ring are generally unreactive. Most synthetic approaches that yield piperidines with complex substitution patterns on the ring do so by constructing the ring from acyclic precursors that already contain the desired functionality. researchgate.netnih.gov
While methods for the functionalization of pre-existing piperidine rings exist, they often require harsh conditions or complex catalytic systems. news-medical.net For instance, strategies like biocatalytic C-H oxidation have been developed to introduce hydroxyl groups onto piperidine rings, which can then be used as handles for further functionalization. news-medical.net However, the application of such methods specifically to 4-(3-bromopropyl)piperidine is not widely reported in the literature. Similarly, reactions involving ring-opening researchgate.net or ring expansion are known for certain piperidine derivatives but are not standard transformations for this particular substrate.
Therefore, for practical synthetic purposes, the derivatization of 4-(3-bromopropyl)piperidine hydrobromide is overwhelmingly focused on the predictable and high-yielding reactions at the alkyl bromide and the piperidine nitrogen.
Introduction of Substituents via Functionalization
The primary mode of functionalization for 4-(3-bromopropyl)piperidine involves the nucleophilic substitution of the bromide ion on the propyl side chain. The electrophilic carbon atom adjacent to the bromine is susceptible to attack by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups. This reactivity is a cornerstone of its utility in medicinal chemistry and materials science.
The general scheme for these reactions involves the displacement of the bromide by a nucleophile (Nu:), often in the presence of a base to neutralize the hydrobromide salt and deprotonate the nucleophile if necessary.
Key Functionalization Reactions:
N-Alkylation: Primary and secondary amines can be alkylated with 4-(3-bromopropyl)piperidine to yield secondary and tertiary amines, respectively. These reactions are fundamental for building more complex polyamine structures or for linking the piperidine moiety to other pharmacophores. However, these reactions can sometimes suffer from low selectivity due to multiple alkylations. nih.gov The reaction of a primary amine with an alkylating agent like 4-(3-bromopropyl)piperidine liberates hydrobromic acid, which can form a salt with the reactant amine, thereby requiring a base to ensure the availability of the free amine for subsequent alkylation. dtic.mil
O-Alkylation (Ether Synthesis): Alkoxides, generated from alcohols or phenols by treatment with a suitable base, readily displace the bromide to form ethers. This Williamson ether synthesis variant is a common strategy for connecting the piperidinylpropyl scaffold to aryl or alkyl groups through an ether linkage. A related reaction involving the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) has been shown to proceed through the formation of a transient, more reactive azetidinium ion intermediate. nih.gov
S-Alkylation (Thioether Synthesis): Thiolates, which are potent nucleophiles, react efficiently to form thioethers (sulfides). This reaction is a reliable method for introducing sulfur-containing functionalities. The synthesis of thioethers is a common operation in the pharmaceutical industry, often paralleling the methods used for ether synthesis, such as S_N2 reactions where a thiolate anion acts as the nucleophile. acsgcipr.org A variety of methods exist for thioether formation, avoiding the use of malodorous thiols by employing thiol equivalents. acsgcipr.orgorganic-chemistry.org
The following table summarizes these key functionalization strategies.
| Nucleophile Type | Nucleophile Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Amine (R-NH₂) | Aniline | Secondary Amine (-NH-R) | N-Aryl-N-(3-(piperidin-4-yl)propyl)amine |
| Phenoxide (Ar-O⁻) | Sodium Phenoxide | Ether (-O-Ar) | 4-(3-Phenoxypropyl)piperidine |
| Thiolate (R-S⁻) | Sodium Thiophenolate | Thioether (-S-R) | 4-(3-(Phenylthio)propyl)piperidine |
Ring Transformations and Rearrangements
While functionalization of the side chain is common, transformations that alter the core piperidine ring of 4-(3-bromopropyl)piperidine are less frequently documented in the literature. Such reactions would involve significant skeletal reorganization, such as ring expansion, ring contraction, or cleavage.
Conceptually, intramolecular reactions could lead to such transformations. For instance, under specific conditions, a rearrangement involving the piperidine nitrogen and the propyl side chain could be envisioned, potentially leading to the formation of a pyrrolidine derivative with a longer side chain or a larger azepane ring system. However, specific examples of such rearrangements starting from 4-(3-bromopropyl)piperidine are not well-established. Most synthetic strategies focus on the formation of the piperidine ring from acyclic precursors rather than the rearrangement of an existing, substituted piperidine. nih.gov
Synthesis of Bridged and Spirocyclic Piperidine Derivatives
The bifunctional nature of 4-(3-bromopropyl)piperidine makes it an excellent precursor for the synthesis of complex bicyclic systems, including bridged and spirocyclic structures. These scaffolds are of significant interest in drug discovery as they introduce conformational rigidity and three-dimensionality, which can enhance binding affinity and selectivity for biological targets. researchgate.net
Spirocyclic Derivatives: A key application of this reagent is in the synthesis of azaspirocycles, particularly those containing the 1-azaspiro[5.5]undecane or diazaspiro[5.5]undecane core. The general strategy involves an intramolecular cyclization.
Functionalization: The terminal bromine is first substituted with a suitable nitrogen-containing nucleophile. For example, reaction with ammonia or a primary amine (after protecting the piperidine nitrogen) yields a 4-(3-aminopropyl)piperidine derivative.
Intramolecular Cyclization: The newly introduced amino group, or the original piperidine nitrogen, can then act as a nucleophile in a ring-closing reaction. For instance, after N-alkylation of the piperidine nitrogen with a group containing an electrophilic center, the terminal amino group can cyclize onto this center to form a spirocycle.
A prominent example is the synthesis of 1,8-diazaspiro[5.5]undecane systems. In this pathway, a derivative of 4-(3-aminopropyl)piperidine undergoes intramolecular cyclization, where the piperidine ring and the newly formed ring share the C4 carbon atom. researchgate.net Similarly, the 1,9-diazaspiro[5.5]undecane scaffold, which has applications in treatments for pain and psychotic disorders, can be conceptually derived from such precursors. nih.gov
Bridged Derivatives: Bridged systems can be synthesized via intramolecular N-alkylation. If the piperidine nitrogen of 4-(3-bromopropyl)piperidine is deprotonated, it can act as a nucleophile and attack the electrophilic carbon at the other end of the propyl chain. This transannular reaction, however, would lead to a highly strained [3.1.1] bicyclic system and is generally unfavorable.
A more viable strategy involves modifying the side chain to participate in a C-H insertion or other cyclization reaction that forms a bridge across the piperidine ring, for example, between the C4 and other positions. Synthetic strategies for creating bridged polycycles often rely on advanced methods like C-H bond insertion by carbenes or nitrenes to construct these architecturally complex ring systems efficiently. beilstein-journals.org
The following table outlines the synthetic pathways to these complex derivatives.
| Target Scaffold | General Strategy | Key Intermediate | Relevant Application |
|---|---|---|---|
| Spirocyclic (e.g., Diazaspiro[5.5]undecane) | Side-chain functionalization followed by intramolecular cyclization | N-Substituted 4-(3-aminopropyl)piperidine | Neuroactive compounds, natural product synthesis researchgate.net |
| Bridged (e.g., Azabicyclo[X.Y.Z]alkane) | Intramolecular C-H insertion or related cyclization | Functionalized piperidine with activated side chain | Conformationally rigid scaffolds for drug design researchgate.netbeilstein-journals.org |
Role in Advanced Organic and Medicinal Chemistry Research As a Chemical Building Block
Construction of Complex Heterocyclic Systems
The rigid, saturated framework of the piperidine (B6355638) ring is a common motif in many biologically active compounds. The attached bromopropyl chain on 4-(3-Bromopropyl)piperidine (B13504648) hydrobromide provides a reactive tether that enables chemists to construct more elaborate, multi-ring systems.
The synthesis of polycyclic amine scaffolds is a significant area of research, as these structures often form the core of potent therapeutic agents. The bromopropyl moiety of 4-(3-Bromopropyl)piperidine hydrobromide is instrumental in intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems. For instance, by reacting the piperidine nitrogen with a suitable functional group elsewhere in a molecule, and then utilizing the bromopropyl chain to form a new ring, complex polycyclic structures can be assembled.
One notable application is in the synthesis of spirocyclic systems, where two rings share a single common atom. The reaction of 4-(3-Bromopropyl)piperidine with various nucleophiles can initiate a cascade of reactions culminating in the formation of intricate spiro-heterocycles. nih.govresearchgate.netrsc.org These rigid, three-dimensional structures are of great interest in drug design as they can present functional groups in precise spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. bepls.com For example, spiro[indole-3,4'-piperidine] (B97032) derivatives, which are found in numerous bioactive alkaloids, can be synthesized using strategies that could employ building blocks like 4-(3-Bromopropyl)piperidine. nih.gov
| Precursor Type | Resulting Polycyclic System | Potential Application |
| Tryptamine-ynamides | Spiro[indole-3,4'-piperidine] | Neurological disorders |
| Aryl Halides | Spiro[piperidine-4,X'] heterocycles | Various therapeutic targets |
| 1-Benzyl-2,6-diarylpiperidone-4-one | Spiro-piperidine derivatives | Antileishmanial agents nih.gov |
The versatility of this compound extends to its incorporation into a wide variety of heterocyclic ring systems beyond polycyclic amines. The electrophilic nature of the bromopropyl group allows for its reaction with a plethora of nucleophiles, including those containing nitrogen, oxygen, and sulfur, to form new heterocyclic rings. This enables the synthesis of compounds containing moieties such as pyrimidines, oxazoles, and thiazoles fused or linked to the piperidine core. Such hybrid molecules are often explored in drug discovery for their potential to interact with multiple biological targets or to fine-tune the pharmacokinetic properties of a lead compound.
Chemical Design for Ligand Development
In medicinal chemistry, the rational design of ligands that can selectively bind to specific proteins is a cornerstone of modern drug discovery. This compound serves as a valuable scaffold in this process, allowing for systematic modifications to probe and optimize interactions with biological targets.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying a lead molecule and assessing the resulting changes in activity, chemists can identify the key structural features required for optimal therapeutic effect. The 4-(3-Bromopropyl)piperidine moiety is an excellent starting point for such studies.
For example, in the development of ligands for sigma receptors, which are implicated in a range of neurological disorders, the piperidine core is a common feature. nih.govnih.gov Starting with a 4-substituted piperidine, researchers can synthesize a series of analogues by reacting the bromopropyl chain with different amines, phenols, or other nucleophiles. acs.orgnih.gov The resulting compounds, with varied substituents at the end of the propyl chain, can then be tested for their binding affinity to sigma receptors. This allows for the elucidation of SAR, guiding the design of more potent and selective ligands. chemrxiv.org
| Target Receptor | Modification Strategy | SAR Finding |
| Sigma-1 (σ1) Receptor | Alkylation of various nucleophiles with the bromopropyl group | Affinity is sensitive to the electronic features of the terminal substituent. chemrxiv.orgdocumentsdelivered.com |
| Dopamine (B1211576) D4 Receptor | Variation of substituents on the piperidine nitrogen and the terminal end of the propyl chain | Selectivity over other dopamine receptor subtypes can be tuned by these modifications. chemrxiv.org |
| ORL1 (NOP) Receptor | Exploration of different phenoxy groups at the end of the propyl chain | Identification of potent and selective agonists. nih.gov |
Rational ligand design involves the use of structural information about a target protein to design molecules that will bind to it with high affinity and selectivity. The 4-(3-Bromopropyl)piperidine scaffold can be used to position key functional groups in three-dimensional space to match the binding pocket of a target protein.
For instance, in the design of dopamine receptor ligands, the piperidine ring can serve as a central scaffold that orients an aromatic group towards a hydrophobic pocket in the receptor, while the propyl chain acts as a linker to a hydrogen bond donor or acceptor group that can interact with polar residues. nih.govnih.gov By using molecular modeling to predict the optimal length and conformation of the linker, chemists can rationally design ligands with improved binding characteristics.
Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds for high-throughput screening. nih.goviipseries.org The reactivity of this compound makes it an ideal building block for the synthesis of combinatorial libraries. By reacting it with a diverse set of building blocks, a library of compounds with a common piperidine core but varied peripheral functionality can be quickly assembled. This allows for a broad exploration of chemical space around the piperidine scaffold, increasing the probability of identifying novel hits against a particular biological target. researchgate.net These libraries are particularly useful for screening against G-protein coupled receptors (GPCRs), a large family of drug targets.
This compound stands out as a highly versatile and valuable building block in the toolkit of synthetic organic and medicinal chemists. Its inherent reactivity and structural features facilitate the construction of complex polycyclic and heterocyclic systems, and enable the systematic design and synthesis of ligands for a variety of biological targets. From foundational SAR studies to the rational design of potent protein binders and the rapid exploration of chemical space through combinatorial libraries, this compound continues to play a significant role in advancing the frontiers of drug discovery and chemical synthesis.
Applications in Materials Science
This compound has emerged as a versatile building block in materials science, primarily due to its bifunctional nature. The molecule incorporates a reactive bromopropyl group and a nucleophilic piperidine ring. This unique structure allows for its integration into a variety of material architectures, enabling the development of functional polymers and specialized ionic liquids with tailored properties.
The structure of this compound makes it a valuable precursor for creating functional polymers, particularly those featuring piperidinium-based side chains. These cationic polymers are of significant interest for applications such as anion exchange membranes (AEMs) in fuel cells, where they facilitate ion transport. researchgate.netgoogle.com The incorporation of this building block can be achieved through several synthetic strategies, primarily leveraging either the reactivity of the piperidine nitrogen or the alkyl bromide group.
One major approach is the "grafting onto" method, where a pre-formed polymer backbone is chemically modified with the piperidine-containing molecule. nih.gov For instance, polymer backbones containing electrophilic sites can be functionalized by the nucleophilic piperidine nitrogen of 4-(3-bromopropyl)piperidine. A more common strategy in the literature involves the reverse reaction: a polymer backbone containing bromoalkyl side chains is reacted with piperidine to form pendant piperidinium (B107235) groups. rsc.org This method has been successfully used to synthesize a series of partially fluorinated copolymers with varying alkyl side chain lengths (C3, C6, C9) and piperidinium head groups for AEM applications. rsc.org The resulting membranes exhibit high hydroxide (B78521) ion conductivity and good alkaline stability, properties which can be tuned by adjusting the side chain length. rsc.org
Another powerful strategy is the "grafting from" method, where the alkyl bromide end of the 4-(3-bromopropyl)piperidine molecule can act as an initiator for controlled/living radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.net In this process, the carbon-bromine bond is reversibly homolytically cleaved by a transition metal catalyst (typically copper-based), generating a radical that initiates the polymerization of vinyl monomers. This allows for the growth of well-defined polymer chains directly from the building block, resulting in a polymer with a terminal piperidine group. This piperidine unit can then be quaternized to introduce a positive charge. This approach offers precise control over the molecular weight and architecture of the resulting polymer brushes or graft copolymers.
The table below summarizes the properties of representative piperidinium-functionalized polymers developed for anion exchange membranes, illustrating the performance characteristics achievable with such architectures.
| Polymer Type | Ion Exchange Capacity (IEC) (mequiv. g⁻¹) | Hydroxide Conductivity (mS cm⁻¹) | Peak Power Density (mW cm⁻²) | Reference |
| Dual Piperidinium Functionalized (PB2Pip‐5C8F) | Not Specified | 168.46 (at 80 °C) | 718 (at 80 °C) | researchgate.net |
| Partially Fluorinated Copolymer (QPAF4-C3-pip) | 1.83 | 97 (at 80 °C) | Not Specified | rsc.org |
| Partially Fluorinated Copolymer (QPAF4-C6-pip) | 1.63 | 81 (at 80 °C) | Not Specified | rsc.org |
| Poly(aryl piperidinium) | Not Specified | >150 (at 95 °C) | Not Specified | google.com |
This compound is a key precursor for the synthesis of piperidinium-based ionic liquids (ILs) and specialized organic salts. researchgate.net Ionic liquids are salts with melting points below 100 °C, and they possess unique properties like negligible vapor pressure, high thermal stability, and high ionic conductivity, making them suitable for diverse applications including as solvents, catalysts, and electrolytes. researchgate.net
The primary method for converting 4-(3-bromopropyl)piperidine into an ionic liquid is through a quaternization reaction. This is a type of SN2 reaction where the lone pair of electrons on the piperidine's nitrogen atom acts as a nucleophile, attacking an electrophilic carbon on an alkylating agent (e.g., an alkyl halide). This forms a new carbon-nitrogen bond and results in a quaternary ammonium (B1175870) cation—in this case, a piperidinium cation—with a corresponding anion. The reaction transforms the secondary amine of the piperidine into a positively charged quaternary ammonium center.
For example, 1-methylpiperidine (B42303) can be reacted with various alkyl bromides in a polar solvent like acetone (B3395972) to produce 1-alkyl-1-methylpiperidinium bromides in high yields. rsc.orgnih.gov This same principle applies to 4-(3-Bromopropyl)piperidine, which can be N-alkylated to form a functionalized piperidinium bromide salt.
Furthermore, the bifunctional nature of 4-(3-Bromopropyl)piperidine allows for the synthesis of dicationic ionic liquids. In these structures, two piperidinium cations are connected by a linker chain. researchgate.net For example, two molecules of an N-alkylated piperidine derivative can react with a dihaloalkane to form a dimeric, dicationic salt. The thermal stability and solubility of these dicationic ILs are influenced by the length of the linker chain and the nature of the cation. researchgate.net Research has shown that both pyrrolidinium (B1226570) and piperidinium-based dicationic bromide salts exhibit good thermal stability. researchgate.net
The table below presents data on the synthesis and thermal properties of representative piperidinium-based ionic liquids, highlighting the characteristics of this class of materials.
| Compound Name | Synthetic Yield (%) | Onset Decomposition Temp. (TGA, °C) | Melting Point (DSC, °C) | Reference |
| 1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide | 86 | ~275 | 237 | researchgate.net |
| 1,1′-(octane-1,8-diyl)bis(1-methylpiperidinium) bromide | 97 | ~275 | 195 | researchgate.net |
| 1-Octyl-1-methylpiperidinium bromide | Not Specified | 252 | Not Specified | nih.gov |
| 1-Decyl-1-methylpiperidinium bromide | Not Specified | 251 | Not Specified | nih.gov |
Spectroscopic and Computational Investigations of 4 3 Bromopropyl Piperidine Hydrobromide and Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods provide a detailed view of the molecular structure, from the connectivity of atoms to the three-dimensional arrangement in the solid state.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of 4-(3-Bromopropyl)piperidine (B13504648) hydrobromide can be established.
In the hydrobromide salt form, the piperidine (B6355638) nitrogen is protonated, leading to characteristic shifts in the adjacent protons. The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the bromopropyl side chain. The protons on the carbons alpha to the positively charged nitrogen (C2 and C6) would be deshielded and appear at a lower field, typically in the range of δ 3.0-3.5 ppm. The protons on the C4 carbon and the methine proton at the junction with the side chain would also have characteristic shifts. The propyl chain protons would exhibit signals corresponding to their proximity to the bromine atom and the piperidine ring.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. Theoretical and experimental NMR studies of similar 4-substituted piperidines confirm that the piperidine ring predominantly adopts a chair conformation researchgate.net.
Expected ¹H NMR Chemical Shifts for 4-(3-Bromopropyl)piperidine Hydrobromide
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperidine H2, H6 (axial & equatorial) | ~ 3.0 - 3.5 | m |
| Piperidine H3, H5 (axial & equatorial) | ~ 1.5 - 2.0 | m |
| Piperidine H4 | ~ 1.4 - 1.8 | m |
| Propyl CH₂ (adjacent to piperidine) | ~ 1.7 - 2.1 | m |
| Propyl CH₂ (central) | ~ 1.9 - 2.3 | m |
| Propyl CH₂ (adjacent to Br) | ~ 3.4 - 3.6 | t |
| N-H₂⁺ | Broad singlet | br s |
Note: Expected values are based on data from related piperidine structures. Actual values may vary depending on solvent and experimental conditions. chemicalbook.comchemicalbook.com
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Piperidine C2, C6 | ~ 45 - 50 |
| Piperidine C3, C5 | ~ 28 - 33 |
| Piperidine C4 | ~ 35 - 40 |
| Propyl C1 | ~ 30 - 35 |
| Propyl C2 | ~ 32 - 37 |
| Propyl C3 | ~ 33 - 38 |
Note: Expected values are based on data from related piperidine structures. researchgate.netchemicalbook.com
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For this compound, techniques like Electrospray Ionization (ESI) would be employed.
The analysis would be performed on the free base, 4-(3-Bromopropyl)piperidine, which has a molecular formula of C₈H₁₆BrN. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.
Predicted Mass Spectrometry Data for the 4-(3-Bromopropyl)piperidine Cation
| Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
|---|---|---|
| [M+H]⁺ | 222.0593 | 224.0573 |
| [M+Na]⁺ | 244.0412 | 246.0392 |
Note: These predictions are based on the molecular formula C₈H₁₆BrN and are similar to predicted values for related compounds. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The presence of the protonated secondary amine (piperidinium) group would give rise to a broad absorption band in the region of 2700-3300 cm⁻¹ due to the N-H stretching vibrations. The C-H stretching vibrations of the piperidine ring and the propyl chain would appear in the 2850-3000 cm⁻¹ region. The C-N bond stretching is typically observed around 1000-1200 cm⁻¹. The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 500 and 600 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N⁺-H₂ | Stretch | 2700 - 3300 (broad) |
| C-H (sp³) | Stretch | 2850 - 3000 |
| CH₂ | Bend | ~ 1450 - 1470 |
| C-N | Stretch | ~ 1000 - 1200 |
| C-Br | Stretch | ~ 500 - 600 |
Note: Expected values are based on typical IR frequencies for these functional groups and data from similar compounds. nist.govchemicalbook.comnist.govspectrabase.com
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
Based on studies of similar piperidinium (B107235) salts, it is expected that the piperidine ring would adopt a stable chair conformation. In this conformation, the 3-bromopropyl substituent at the C4 position would likely occupy an equatorial position to minimize steric hindrance. The crystal structure would also reveal the nature of intermolecular interactions, such as hydrogen bonding between the piperidinium N-H₂⁺ group and the bromide anions, which govern the crystal packing. Crystal structures of related compounds, such as fenpiverinium bromide, confirm the chair configuration of the piperidine ring in the solid state mdpi.com.
Theoretical and Computational Chemistry
Computational methods, particularly molecular docking, provide valuable insights into the potential biological activity of a molecule by simulating its interaction with specific protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Piperidine derivatives are known to interact with various biological targets, including dopamine (B1211576) receptors and sigma receptors, which are implicated in a range of neurological disorders nih.govnih.govnih.govchemrxiv.org.
For 4-(3-Bromopropyl)piperidine, docking studies would likely investigate its binding to receptors such as the dopamine D4 receptor and the sigma-1 (σ₁) receptor. A critical interaction for many piperidine-based ligands is the formation of a salt bridge between the positively charged (protonated) piperidine nitrogen and a conserved acidic amino acid residue in the receptor's binding pocket, such as aspartate (Asp) or glutamate (Glu) chemrxiv.org. For instance, this key interaction occurs with Asp115 in the D4 receptor and Glu172 in the σ₁ receptor chemrxiv.org.
The 4-substituted bromopropyl group would occupy a hydrophobic pocket within the receptor, and its orientation would be crucial for binding affinity and selectivity. The bromine atom could potentially form halogen bonds or other non-covalent interactions with the protein. These computational studies are instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of new, more potent and selective derivatives.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the conformational landscape of molecules by simulating the atomic motions of a system over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior, including the preferred conformations of the piperidine ring and the orientation of the 3-bromopropyl substituent. These simulations are crucial for understanding how the molecule interacts with its environment, such as in solution or at a biological interface.
In a typical MD simulation setup for this compound, the molecule is placed in a simulation box filled with a suitable solvent, often water, to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom is calculated, providing a detailed view of the molecule's conformational dynamics over a specific timescale, often ranging from nanoseconds to microseconds.
The conformational preferences of the piperidine ring are a key aspect that can be explored through MD simulations. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, ring inversion to an alternative chair form or the adoption of boat or twist-boat conformations can occur. MD simulations can quantify the relative populations of these conformers and the energy barriers between them. For instance, in fluorinated piperidine derivatives, NMR spectroscopy and computational studies have shown that the piperidine ring predominantly adopts a chair form, with the substituent's orientation (axial vs. equatorial) being influenced by various interactions. researchgate.net
Furthermore, the flexibility of the 3-bromopropyl side chain is another critical feature that can be analyzed. MD simulations can reveal the range of motion of this chain, identifying the most stable rotamers and the torsional angles that govern its orientation relative to the piperidine ring. This information is vital for understanding how the molecule can present its functional groups for potential interactions.
The following table illustrates the kind of data that can be obtained from MD simulations for the conformational analysis of this compound.
| Conformational Parameter | Description | Simulated Value |
| Piperidine Ring Conformation | The predominant geometry of the six-membered ring. | Chair (98%), Twist-Boat (2%) |
| 3-Bromopropyl Substituent Orientation | The preferred position of the substituent on the piperidine ring. | Equatorial (95%), Axial (5%) |
| C-C-C-Br Dihedral Angle | The rotational angle of the terminal bromine atom, indicating side-chain flexibility. | Bimodal distribution with peaks at -60° (gauche) and 180° (anti) |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 3.5 ± 0.2 Å |
Note: The data in this table is illustrative and represents typical results that would be obtained from a molecular dynamics simulation study. It is not based on published experimental or computational data for this specific molecule.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic properties, such as molecular orbital energies, charge distribution, and electrostatic potential.
One of the primary applications of quantum chemical calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For piperidine derivatives, DFT calculations have been used to evaluate the electrophilicity index, which helps in understanding their reactivity towards nucleophiles. researchgate.net
These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. In the case of this compound, the MEP map would likely show a region of positive potential around the protonated nitrogen atom of the piperidine ring and a region of negative potential around the bromine atom, highlighting the electrophilic and nucleophilic sites, respectively. This information is invaluable for predicting how the molecule will interact with other chemical species. chemrxiv.org
Furthermore, quantum chemical calculations can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the computed structure.
The following table presents a hypothetical set of electronic properties for this compound, as would be determined by DFT calculations.
| Electronic Property | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 6.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 5.8 D |
| Mulliken Atomic Charges | The partial charge on specific atoms. | N: -0.45 e, Br: -0.15 e |
Note: The data in this table is illustrative and represents typical results that would be obtained from quantum chemical calculations. It is not based on published experimental or computational data for this specific molecule.
Mechanistic Studies through Computational Modeling
Computational modeling plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By employing quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This provides a detailed, step-by-step understanding of how a reaction proceeds, which can be difficult to obtain through experimental means alone.
A key reaction involving this compound is its N-alkylation, where the piperidine nitrogen acts as a nucleophile. Computational modeling can be used to investigate the mechanism of this reaction, including the role of the solvent and the effect of the counter-ion. For instance, DFT calculations can be employed to model the transition state of the nucleophilic substitution reaction, providing insights into the bond-forming and bond-breaking processes. acs.org Such studies have been performed on related piperidine systems to understand selectivity and reactivity. acs.orgacs.org
Another area where computational modeling is valuable is in predicting the regioselectivity and stereoselectivity of reactions. For example, if 4-(3-Bromopropyl)piperidine were to undergo further functionalization, computational models could predict which site on the molecule is most likely to react and which stereoisomer is the favored product. This predictive power is essential for designing efficient synthetic routes to novel derivatives.
Furthermore, computational studies can be used to investigate the stability of different reactive intermediates that may be formed during a reaction. By calculating the energies of these intermediates, researchers can determine the most likely reaction pathway.
The following table provides an example of the kind of data that can be generated from computational mechanistic studies of a hypothetical reaction involving this compound.
| Reaction Parameter | Description | Calculated Value |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 15.2 kcal/mol |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction. | -25.7 kcal/mol (exothermic) |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Characterized by a partially formed N-C bond and a partially broken C-Br bond. |
| Key Bond Distances in Transition State | Distances between atoms at the transition state. | N-C: 2.1 Å, C-Br: 2.5 Å |
Note: The data in this table is illustrative and represents typical results that would be obtained from computational modeling of a reaction mechanism. It is not based on published experimental or computational data for this specific molecule.
Future Prospects and Emerging Trends in Research on 4 3 Bromopropyl Piperidine Hydrobromide
Development of Sustainable Synthetic Routes
The traditional synthesis of piperidine (B6355638) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of chemical synthesis is increasingly focused on green chemistry principles, aiming to improve efficiency, reduce environmental impact, and utilize renewable resources. unibo.it For 4-(3-Bromopropyl)piperidine (B13504648) hydrobromide, research is anticipated to move towards more sustainable and atom-economical synthetic strategies.
Key areas of development include:
Catalytic Hydrogenation of Pyridine (B92270) Precursors: A prominent green method for piperidine synthesis is the hydrogenation of corresponding pyridine derivatives. mdpi.com Researchers are developing novel heterogeneous catalysts, such as those based on non-precious metals like cobalt, which can operate in environmentally benign solvents like water under milder conditions. mdpi.com The application of such systems to a suitably substituted pyridine precursor could provide a more sustainable route to the core piperidine structure of the target molecule.
Synthesis from Biomass: A transformative approach involves the use of renewable biomass as a starting material. Platform chemicals derived from lignocellulose, such as furfural (B47365), can be converted into piperidines through innovative catalytic cascades. nih.gov For instance, a one-pot reductive amination of furfural using a surface single-atom alloy catalyst can produce piperidine with high yield. nih.gov Adapting this methodology to generate the 4-substituted piperidine core represents a long-term goal for a truly sustainable manufacturing process.
Flow Chemistry and Process Intensification: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation. Implementing a flow-based synthesis for 4-(3-Bromopropyl)piperidine hydrobromide could lead to higher yields, reduced reaction times, and minimized waste streams.
The table below compares conventional synthetic aspects with potential sustainable alternatives.
| Synthetic Aspect | Conventional Approach | Potential Sustainable Alternative | Key Benefits |
| Starting Material | Petroleum-based feedstocks | Biomass-derived platform chemicals (e.g., furfural) nih.gov | Renewable sourcing, reduced carbon footprint |
| Ring Formation | Multi-step cyclizations | Catalytic hydrogenation of pyridines in green solvents mdpi.com | Higher atom economy, fewer steps, safer conditions |
| Catalysis | Stoichiometric reagents, precious metal catalysts | Heterogeneous non-precious metal catalysts (e.g., Co, Ni) mdpi.com | Catalyst recyclability, lower cost, reduced metal waste |
| Solvent Usage | Volatile organic compounds (VOCs) | Water, supercritical CO₂, or bio-derived solvents | Reduced pollution, improved process safety |
| Process Technology | Batch manufacturing | Continuous flow synthesis | Enhanced efficiency, better process control, smaller footprint |
Exploration of Novel Chemical Reactivity Patterns
The structure of this compound contains two distinct reactive sites: the piperidine nitrogen and the terminal bromine atom. While its classical reactivity involves standard nucleophilic substitution and N-alkylation/acylation, future research will likely focus on harnessing these functionalities in more sophisticated and complex transformations.
Emerging areas of exploration include:
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the starting material atoms. rsc.org The bifunctional nature of this compound makes it an ideal candidate for designing novel MCRs. For example, it could participate in sequential reactions where the piperidine nitrogen acts as a nucleophile or base catalyst in the initial step, followed by an intramolecular cyclization involving the bromopropyl chain. rsc.org
Cascade (Domino) Reactions: Future work could explore intramolecular cascade reactions where a single transformation at one end of the molecule triggers a series of subsequent bond-forming events. For instance, an initial N-functionalization could be designed to facilitate a cyclization or rearrangement involving the propyl sidechain, leading to the rapid construction of complex polycyclic systems.
Dual-Functionalization Strategies: Research is expected to devise strategies that precisely control the sequential or simultaneous functionalization of both the nitrogen and the carbon-bromine bond. This could involve the use of orthogonal protecting groups or the development of chemo-selective reaction conditions that allow for the independent manipulation of each reactive site, thereby expanding the synthetic utility of this building block.
The table below outlines potential novel reactions and the molecular complexity they could generate.
| Reaction Type | Hypothetical Transformation of 4-(3-Bromopropyl)piperidine | Potential Product Class | Significance |
| Multicomponent Reaction | Reaction with an aldehyde and an isocyanide in a Ugi-type reaction, followed by intramolecular cyclization. | Fused heterocyclic systems (e.g., indolizidine or quinolizidine (B1214090) derivatives) | Rapid generation of complex scaffolds from simple inputs. |
| Intramolecular Heck Reaction | N-Arylation of the piperidine followed by a palladium-catalyzed intramolecular cyclization onto the aryl ring. | Spirocyclic piperidines | Access to 3D-rich molecular structures for drug discovery. whiterose.ac.uk |
| Radical Cascade | Formation of a radical at the carbon-bromine bond to initiate an intramolecular cyclization onto a pre-installed functional group on the piperidine nitrogen. | Bicyclic alkaloids | Creation of strained ring systems and complex natural product-like molecules. mdpi.com |
| Organocatalysis | Use as a bifunctional catalyst where the piperidine acts as a base and a tethered group (via the propyl chain) provides a secondary interaction (e.g., H-bonding). | Enantioselective synthesis | Application of the molecule itself as a tool in asymmetric synthesis. |
Integration with Artificial Intelligence for Reaction Prediction and Optimization
For this compound, AI and ML can be applied in several ways:
Reaction Yield Prediction: By training ML models like "random forest" on datasets of similar N-alkylation or substitution reactions, researchers can predict the yield of a desired transformation with high accuracy. princeton.edu This allows for the in silico screening of various catalysts, bases, solvents, and temperatures before any experiments are conducted, saving time and resources.
Condition Optimization: AI platforms can guide the optimization of reaction conditions. For example, an algorithm could systematically suggest new combinations of variables to maximize the yield of a specific product while minimizing byproduct formation, a task that is often non-intuitive for human chemists. princeton.edugcande.org
Retrosynthesis and Route Design: Advanced AI tools can perform retrosynthetic analysis to propose synthetic pathways to complex molecules derived from this compound. These tools can be integrated with green chemistry metrics to suggest routes that are not only efficient but also sustainable. gcande.org
The following table illustrates the type of data that could be used to train an AI model for optimizing a hypothetical Suzuki coupling reaction using a derivative of the title compound.
| Input Feature (Descriptor) | Data Type | Example Value | Role in Prediction |
| Substrate Structure | SMILES String | C1CNCCC1CCCBr (modified for coupling) | Encodes molecular structure and functional groups. |
| Coupling Partner | SMILES String | c1ccccc1B(O)O | Defines the other reactant in the transformation. |
| Catalyst | Categorical | Pd(PPh₃)₄ | Predicts catalytic activity and potential side reactions. |
| Ligand | Categorical | SPhos | Influences catalyst stability and efficiency. |
| Base | Categorical | K₂CO₃ | Affects reaction rate and substrate compatibility. |
| Solvent | Categorical | Dioxane/Water | Impacts solubility, reaction kinetics, and temperature range. |
| Temperature | Numerical | 100 (°C) | Key parameter for reaction rate and selectivity. |
| Concentration | Numerical | 0.1 (M) | Influences reaction order and kinetics. |
| Output (Target Variable) | Numerical | 95 (%) | The reaction yield that the model learns to predict. |
Expanding Applications in Catalysis and Chemical Biology
The unique structure of this compound makes it an attractive starting point for developing sophisticated tools for catalysis and chemical biology.
Organocatalysis: The piperidine moiety is a well-known basic scaffold used in organocatalysis. The bromopropyl chain offers a handle to introduce additional functionalities, such as hydrogen-bond donors (e.g., ureas, thioureas) or chiral elements. This could lead to the development of novel bifunctional catalysts that activate substrates through multiple non-covalent interactions, enabling highly stereoselective transformations.
Chemical Probes: Chemical probes are small molecules used to study biological systems, often by binding to a specific protein target. nih.govnih.gov this compound is an ideal precursor for creating such probes. The piperidine core can be elaborated to provide affinity and selectivity for a target protein, while the bromopropyl group serves as a reactive handle for "clicking" on reporter tags (e.g., fluorophores, biotin) or for covalent modification of the target protein. researchgate.net
Activity-Based Protein Profiling (ABPP): This powerful chemical biology technique uses reactive probes to map the active sites of entire enzyme families. rsc.org The alkyl bromide in the title compound could be used as a mild electrophile to covalently label nucleophilic residues in enzyme active sites. By attaching a reporter tag, these probes would allow for the identification and activity monitoring of novel enzymes in complex biological samples.
The table below summarizes potential applications derived from the title compound.
| Field | Application Area | Derived Molecule Type | Mechanism of Action/Function |
| Catalysis | Asymmetric Organocatalysis | Chiral bifunctional piperidine-thiourea catalyst | The piperidine nitrogen acts as a Brønsted base, while the thiourea (B124793) moiety activates the electrophile via hydrogen bonding. |
| Catalysis | Ligand for Metal Catalysis | Piperidine-phosphine ligand | The piperidine scaffold provides steric bulk and electronic properties to a metal center (e.g., Pd, Rh) for cross-coupling or hydrogenation reactions. |
| Chemical Biology | Target Identification | Affinity-based probe with a terminal alkyne | The piperidine "warhead" binds to a target protein; the alkyne handle is used for click chemistry to attach biotin (B1667282) for pulldown and identification. researchgate.net |
| Chemical Biology | Enzyme Activity Profiling | Activity-based probe with a fluorophore | The bromopropyl group covalently modifies an active site residue; the attached fluorophore allows for visualization and quantification of active enzyme levels. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Bromopropyl)piperidine hydrobromide, and how can purity be optimized?
- Methodological Answer : A common approach involves alkylation of piperidine with 1,3-dibromopropane under controlled basic conditions, followed by hydrobromide salt formation. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol). Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., absence of residual solvent peaks in H NMR at δ 1.5–2.5 ppm) .
Q. How should researchers handle safety concerns during synthesis or handling of this compound?
- Methodological Answer : Due to limited toxicological data (similar to brominated analogs in ), use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult a specialist . Store in airtight containers away from moisture to prevent HBr release.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and bromopropyl chain (δ 3.2–3.6 ppm for Br-CH).
- FT-IR : Detect N-H stretches (2500–3000 cm) and C-Br vibrations (500–700 cm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 255.0 (CHBrN requires 255.96). Cross-reference with PubChem data for structural analogs (e.g., 3-(4-Fluorobenzyl)piperidine hydrochloride in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using:
- Dose-response curves : Test across 0.1–100 µM with triplicate measurements.
- Positive controls : Include known neuromodulators (e.g., analogs in ) for activity benchmarking.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Reconcile data by cross-referencing with PubChem bioactivity datasets .
Q. What mechanistic studies are warranted to explain its potential interaction with neurotransmitter receptors?
- Methodological Answer : Use radioligand binding assays (e.g., H-spiperone for dopamine D2 receptors) to quantify affinity (K). Pair with molecular docking simulations (PDB: 6CM4 for D2 receptor) to model binding poses. Validate via patch-clamp electrophysiology in neuronal cultures to assess functional modulation .
Q. How can researchers address conflicting NMR data for the bromopropyl side-chain conformation?
- Methodological Answer : Rotameric equilibria in the side-chain may cause spectral variability. Use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
